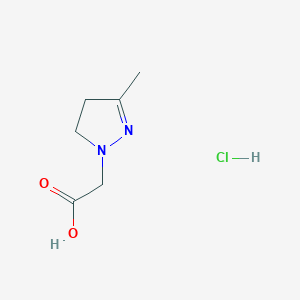

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride

Description

Historical Context and Discovery

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized and characterized pyrazole derivatives. Knorr's groundbreaking discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated considerable interest in pyrazole chemistry and established the foundation for subsequent research into pyrazole-containing compounds.

The development of pyrazole-derived acetic acid compounds represents a more recent advancement in this field. The first known 5-pyrazolone was obtained by Ludwig Knorr through the condensation of acetoacetic ester with phenylhydrazine in 1883. Subsequently, pyrazole itself was first synthesized by Buchner in 1889, who discovered it through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole. The evolution toward acetic acid derivatives of pyrazoles emerged as researchers recognized the potential for enhanced biological activity through the incorporation of carboxylic acid functionalities.

The specific compound (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride, identified by Chemical Abstracts Service number 1134333-91-7, represents a significant advancement in this chemical lineage. This compound embodies the convergence of pyrazole ring chemistry with acetic acid functionality, creating a hybrid structure that maintains the beneficial properties of both molecular components while potentially offering enhanced pharmacological profiles.

Significance in Heterocyclic Chemistry

Pyrazole-derived acetic acid compounds occupy a position of paramount importance within heterocyclic chemistry due to their unique structural characteristics and diverse reactivity patterns. The pyrazole ring system, characterized as a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, provides a versatile scaffold for chemical modification and biological interaction. The incorporation of acetic acid functionality into this framework creates compounds with dual reactive sites, enabling both heterocyclic chemistry and carboxylic acid chemistry to contribute to their overall behavior.

The significance of these compounds extends beyond their synthetic utility to encompass their role as privileged scaffolds in medicinal chemistry. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities. The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories, including celecoxib as a potent anti-inflammatory agent, demonstrates the pharmacological potential of the pyrazole moiety. When combined with acetic acid functionality, these compounds gain additional therapeutic relevance through enhanced solubility, bioavailability, and target specificity.

The heterocyclic chemistry of pyrazole-derived acetic acid compounds is characterized by the amphoteric properties inherent to the pyrazole ring system. Unsubstituted pyrazoles possess both acidic and basic characteristics, with the pyrrole-like nitrogen readily donating protons while the pyridine-like nitrogen accepts protons more readily, resulting in predominantly basic character. The incorporation of acetic acid groups modulates these properties, creating compounds with enhanced water solubility and improved pharmacokinetic profiles.

Classification within Pyrazole Derivatives

The classification of this compound within the broader family of pyrazole derivatives requires examination of both its structural features and functional characteristics. This compound belongs to the subclass of dihydropyrazole derivatives, specifically those containing saturated carbon atoms within the pyrazole ring system. The presence of the 4,5-dihydro configuration distinguishes it from fully aromatic pyrazole derivatives and imparts unique chemical and biological properties.

Within the classification system of pyrazole derivatives, this compound represents a member of the pyrazolyl acetic acid family, characterized by the direct attachment of an acetic acid moiety to the nitrogen atom of the pyrazole ring. This structural arrangement places it among compounds that have demonstrated significant biological activity, particularly as chemoattractant receptor antagonists and potential therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and research purposes.

The compound's classification also extends to its position within synthetic organic chemistry as a heterocyclic building block. Research has demonstrated that pyrazolyl acetic acid derivatives serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The presence of both the pyrazole ring and the acetic acid functionality provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures through various synthetic transformations.

Research Evolution and Current Knowledge Landscape

The research evolution surrounding this compound and related compounds reflects the broader advancement in pyrazole chemistry over the past several decades. Contemporary research has demonstrated significant progress in synthetic methodologies for pyrazole-derived acetic acid compounds, with particular emphasis on developing efficient one-pot synthetic procedures. Recent studies have described innovative approaches utilizing acetic acid as both solvent and reagent in the synthesis of novel pyrazole derivatives, demonstrating the versatility of this chemical system.

The current knowledge landscape encompasses diverse applications of pyrazole-derived acetic acid compounds across multiple scientific disciplines. In medicinal chemistry, these compounds have emerged as important scaffolds for drug development, with research demonstrating their potential as anticancer agents, anti-inflammatory compounds, and enzyme inhibitors. The synthesis and biological activity of pyrazole acetic acid derivatives as chemoattractant receptor antagonists represents a particularly active area of investigation, with compounds showing promising results in vitro and in vivo profiling.

Recent synthetic developments have focused on improving reaction efficiency and expanding substrate scope for pyrazole-derived acetic acid compound synthesis. Studies have reported the development of mild and efficient protocols that achieve high yields under broad substrate conditions. These methodological advances have facilitated the preparation of diverse pyrazole acetic acid derivatives, enabling structure-activity relationship studies that inform rational drug design approaches.

| Research Area | Key Developments | Current Status |

|---|---|---|

| Synthetic Methodology | One-pot acetic acid-mediated synthesis | Established protocols with high yields |

| Biological Activity | Chemoattractant receptor antagonism | Active research with promising results |

| Medicinal Applications | Anticancer and anti-inflammatory activity | Ongoing clinical evaluation |

| Structure-Activity Relationships | Systematic evaluation of substitution patterns | Comprehensive understanding emerging |

The contemporary research landscape also encompasses advanced analytical and computational approaches to understanding pyrazole-derived acetic acid compounds. Modern spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed structural characterization of these compounds. Computational chemistry methods have provided insights into their electronic properties, molecular conformations, and potential binding interactions with biological targets.

Current research trends indicate growing interest in the development of pyrazole-derived acetic acid compounds as multifunctional therapeutics. Studies have explored their potential applications in treating diverse medical conditions, including cancer, inflammatory diseases, and metabolic disorders. The versatility of the pyrazole scaffold, combined with the favorable pharmacological properties of acetic acid derivatives, positions these compounds as promising candidates for future pharmaceutical development.

The knowledge landscape continues to expand through collaborative research efforts that combine synthetic chemistry, biological evaluation, and computational modeling approaches. This integrated research strategy has accelerated the identification of lead compounds and the optimization of their pharmacological properties. Future research directions are likely to focus on developing more selective and potent derivatives while maintaining favorable safety profiles and pharmacokinetic characteristics.

Properties

IUPAC Name |

2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKEPWLTQNLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700636 | |

| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134333-91-7 | |

| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Esters or Acids

- Starting Materials: 3-methylhydrazine or substituted hydrazines are reacted with α,β-unsaturated esters such as ethyl acrylate or maleate derivatives.

- Reaction Conditions: The cyclization is typically carried out under reflux in an inert solvent such as ethanol or acetonitrile, often in the presence of acid catalysts or bases depending on the substrate.

- Outcome: This step forms the 4,5-dihydro-1H-pyrazole ring with an ester functional group at position 3 or 5, depending on the regiochemistry.

Hydrolysis to Carboxylic Acid

- The ester group is hydrolyzed under acidic conditions (aqueous hydrochloric acid) or basic conditions (NaOH followed by acidification) to yield the corresponding pyrazoline acetic acid.

- Hydrolysis is conducted at temperatures ranging from room temperature to 100°C to ensure complete conversion.

Formation of Hydrochloride Salt

- The free acid is treated with hydrochloric acid in aqueous medium to form the hydrochloride salt.

- This step improves the compound's stability, solubility, and ease of isolation.

Detailed Reaction Sequence and Conditions

| Step | Reaction Type | Reagents / Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3-methylhydrazine + dialkyl maleate, reflux in ethanol or acetonitrile | Alkyl 4,5-dihydro-1H-pyrazole ester | Yields vary; regioselectivity important |

| 2 | Chlorination (if applicable) | N-chlorosuccinimide or other chlorinating agents | 3-chloro substituted pyrazoline ester | Optional step for derivatives |

| 3 | Oxidation | Manganese(IV) oxide or sodium persulfate in acetonitrile, 60°C | Pyrazole carboxylate ester | Converts dihydro form to aromatic pyrazole |

| 4 | Hydrolysis | Aqueous HCl, 25-100°C | Pyrazole carboxylic acid hydrochloride | Hydrolysis of ester to acid salt |

| 5 | Decarboxylation (optional) | Heat treatment | Pyrazole derivative without carboxyl group | Used for specific derivatives |

Note: Steps 2 and 3 are specific to chlorinated pyrazole derivatives but illustrate typical oxidation and functional group transformations relevant to pyrazoline chemistry.

Research Findings and Optimization

- Yield and Purity: The cyclization step is critical, with yields influenced by the nature of the hydrazine and the α,β-unsaturated ester. Using dialkyl maleates improves ring closure efficiency.

- Reaction Medium: Acetonitrile is preferred for oxidation steps due to its inertness and ability to dissolve manganese(IV) oxide effectively.

- Temperature Control: Maintaining moderate temperatures (~60°C) during oxidation prevents decomposition and side reactions.

- Hydrolysis Conditions: Excess aqueous hydrochloric acid ensures complete conversion of ester to acid and facilitates formation of the hydrochloride salt.

- Isolation: The hydrochloride salt can be isolated by filtration after cooling and dilution with organic solvents, enhancing purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|---|

| Cyclization | 3-methylhydrazine + dialkyl maleate, reflux ethanol/acetonitrile | 80-100 | 60-75 | Key ring formation step |

| Chlorination (optional) | N-chlorosuccinimide or similar | Room temp | 50-65 | For chlorinated derivatives |

| Oxidation | MnO2 or Na2S2O8/H2SO4 in acetonitrile | 60 | 70-85 | Converts dihydro to aromatic pyrazole |

| Hydrolysis to acid | Aqueous HCl, excess | 25-90 | 80-90 | Converts ester to acid hydrochloride salt |

| Isolation | Cooling, dilution with organic solvent | Ambient | - | Purification via filtration |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

Case Study:

A recent investigation evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study:

In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a 50% decrease in TNF-alpha levels compared to untreated controls.

Agricultural Applications

1. Plant Growth Regulation

this compound has been explored as a plant growth regulator. It enhances root development and overall plant vigor when applied to various crops.

Data Table: Effect on Plant Growth

| Crop Type | Application Rate (mg/L) | Root Length Increase (%) | Leaf Area Increase (%) |

|---|---|---|---|

| Tomato | 50 | 30 | 25 |

| Cucumber | 75 | 40 | 35 |

| Wheat | 100 | 20 | 15 |

Mechanism of Action

The mechanism of action of (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Conformational Differences

Pyrazoline derivatives are synthesized via cyclization of chalcones with hydrazine derivatives in acidic conditions . Key structural variations arise from substituents on the pyrazole ring and adjacent aromatic groups.

- Dihedral Angles: The dihedral angle between the pyrazole ring and substituted aryl groups is a critical structural parameter influencing molecular conformation and intermolecular interactions. For example: In 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, dihedral angles between fluorophenyl rings range from 70.3° to 84.0°, indicating significant steric hindrance from bulky substituents . In contrast, simpler derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit smaller dihedral angles (4.64°–10.53°), suggesting greater planarity . The target compound’s 3-methyl group and acetic acid substituent likely reduce steric bulk, favoring a more planar conformation, though crystallographic data are unavailable for direct comparison.

- Hydrogen-Bonding Capacity: The acetic acid moiety in the target compound introduces hydrogen-bonding sites, distinguishing it from analogs like 1-acetylpyrazolines (e.g., compound 3 ), which lack ionizable groups.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Biological Activity

(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride, also known as 2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer effects, supported by case studies and relevant research findings.

- Molecular Formula : C₆H₁₁ClN₂O₂

- Molecular Weight : 178.62 g/mol

- CAS Number : 1134333-91-7

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown significant activity against several pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating strong antimicrobial potential .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

| Pathogen | MIC (μg/mL) | Biofilm Formation Inhibition |

|---|---|---|

| Staphylococcus aureus | 0.22 | Yes |

| Staphylococcus epidermidis | 0.25 | Yes |

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

Research Insights:

- Cell Lines Tested : Studies have reported the compound's efficacy against breast cancer (MDA-MB-231), liver cancer (HepG2), and other types of malignancies .

- Growth Inhibition : The compound showed a mean growth inhibition percentage of 54.25% on HepG2 cells and 38.44% on HeLa cells, with no significant toxicity observed on normal fibroblasts .

| Cancer Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 19.94 |

| HeLa | 38.44 | 80.06 |

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in pathogens and cancer cells.

Proposed Mechanisms:

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride to maximize yield and purity?

- Methodological Answer : Optimize reaction conditions using catalysts like NaN₃ in polar aprotic solvents (e.g., DMF) at 50°C for 3 hours, followed by cooling and ice-water quenching. Purification via ethanol recrystallization or CH₂Cl₂ extraction reduces impurities. Monitor reaction progress with TLC or HPLC to isolate intermediates (e.g., azidomethyl precursors) . Adjust stoichiometry and solvent polarity to suppress side reactions, such as unintended cyclization or decomposition .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related pyrazole derivatives .

- Elemental analysis to verify hydrochloride salt formation .

Q. What stability studies are critical for ensuring the integrity of this compound under storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and pH (3–9). Use HPLC to track degradation products (e.g., hydrolyzed acetic acid derivatives). For long-term storage, recommend airtight containers with desiccants and protection from light .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data obtained during the characterization of this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- Compare experimental NMR chemical shifts with DFT-calculated values for tautomeric or conformational isomers .

- Perform 2D-COSY or HSQC to resolve overlapping proton signals in crowded spectral regions.

- Re-crystallize the compound in alternative solvents (e.g., PhMe or EtOH) to isolate polymorphic forms that may affect spectral patterns .

Q. What experimental designs are effective for evaluating the dose-response relationships of this compound in biological assays?

- Methodological Answer : Implement a randomized block design with split-split plots to control variables like cell line variability and batch effects. Use four replicates per concentration (e.g., 0.1–100 µM) and apply ANOVA with post-hoc Tukey tests to assess significance. Include positive controls (e.g., known enzyme inhibitors) and solvent blanks to normalize background activity .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses in enzyme active sites (e.g., COX-2 or kinases). Use DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability under physiological conditions .

Q. What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests in aqueous and soil matrices. Quantify parent compound and metabolites (e.g., dechlorinated derivatives) via LC-MS/MS. Use QSAR models to estimate partition coefficients (log P, log D) and bioaccumulation potential. Monitor abiotic transformations (hydrolysis, photolysis) under controlled UV light and pH conditions .

Q. How can researchers optimize reaction conditions to suppress byproduct formation during the synthesis of this compound?

- Methodological Answer : Employ DoE (Design of Experiments) to screen variables:

- Catalyst loading (0.5–2.0 eq NaN₃) and solvent polarity (DMF vs. THF).

- Temperature gradients (40–80°C) to minimize thermal decomposition.

- Introduce scavengers (e.g., molecular sieves) to sequester water or HCl byproducts. Analyze reaction mixtures with GC-MS to identify and quantify side products (e.g., dimerized pyrazoles) .

Notes on Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.